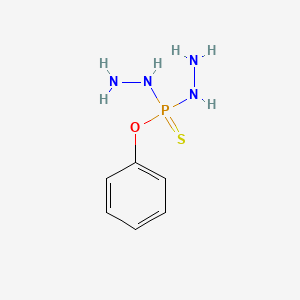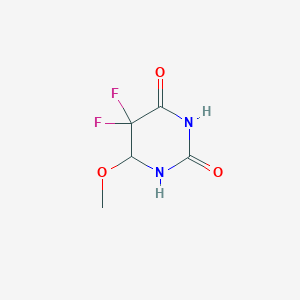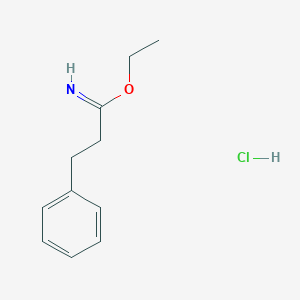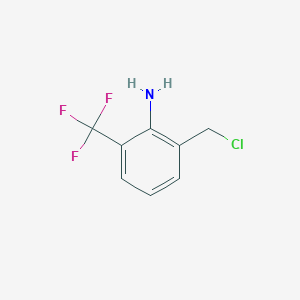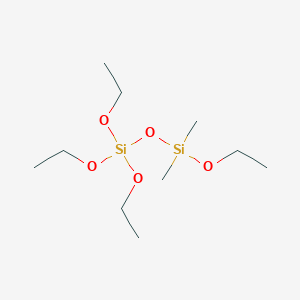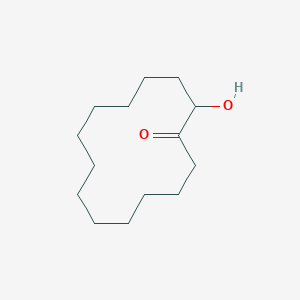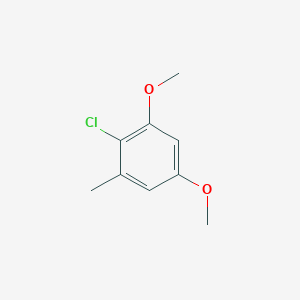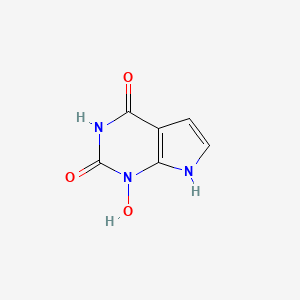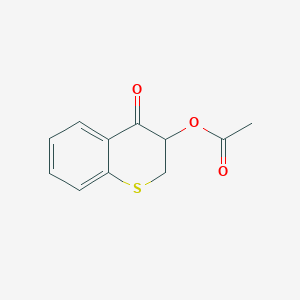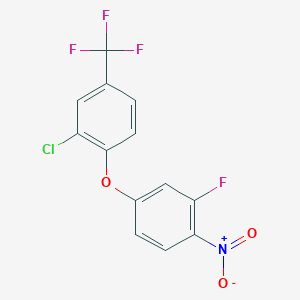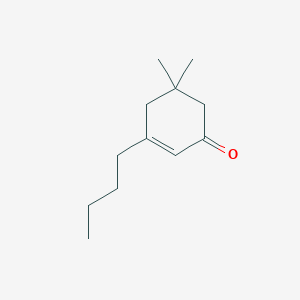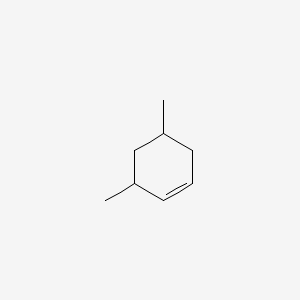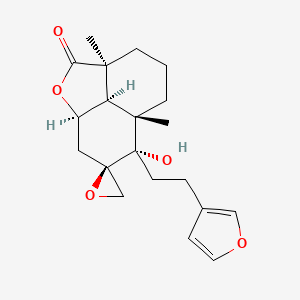
Leonotinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of leonotinin typically involves the extraction of the compound from the aerial parts of Leonotis nepetifolia. The extraction process includes the use of solvents such as hexane, ethyl acetate, and methanol . The plant material is subjected to maceration or Soxhlet extraction, followed by chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
advancements in biotechnological methods and large-scale extraction techniques could potentially facilitate its industrial production in the future .
Chemical Reactions Analysis
Types of Reactions
Leonotinin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Leonotinin has several scientific research applications, including:
Mechanism of Action
Leonotinin exerts its effects by inhibiting the LPS-induced activation of the NF-κB signaling pathway. This inhibition is achieved by suppressing the transactivation of NF-κB, which in turn reduces the production of pro-inflammatory cytokines such as NO and CCL2 . Additionally, this compound has been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Nepetaefuran: Another diterpenoid isolated from Leonotis nepetifolia, known for its potent anti-inflammatory properties.
Uniqueness of Leonotinin
This compound is unique due to its specific inhibition of the NF-κB signaling pathway and its ability to activate the Nrf2 pathway. This dual mechanism of action makes it a promising candidate for the development of novel anti-inflammatory therapies .
Properties
CAS No. |
55784-80-0 |
|---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1R,4S,8S,9S,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8-dimethylspiro[2-oxatricyclo[6.3.1.04,12]dodecane-10,2'-oxirane]-3-one |
InChI |
InChI=1S/C20H26O5/c1-17-6-3-7-18(2)15(17)14(25-16(17)21)10-19(12-24-19)20(18,22)8-4-13-5-9-23-11-13/h5,9,11,14-15,22H,3-4,6-8,10,12H2,1-2H3/t14-,15+,17+,18+,19-,20+/m1/s1 |
InChI Key |
TYPXWADRUZBXSO-FHZWTMRJSA-N |
Isomeric SMILES |
C[C@]12CCC[C@]3([C@H]1[C@@H](C[C@]4([C@@]3(CCC5=COC=C5)O)CO4)OC2=O)C |
Canonical SMILES |
CC12CCCC3(C1C(CC4(C3(CCC5=COC=C5)O)CO4)OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
